molecular formula C11H20N2O4 B13388391 (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13388391
M. Wt: 244.29 g/mol
InChI Key: VWFCKAANOBELKO-UHFFFAOYSA-N
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Description

(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and tert-butyl chloroformate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(Aminomethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,4R)-4-(Hydroxymethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group.

    (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-aldehyde: The carboxylic acid group is reduced to an aldehyde.

Uniqueness

The presence of the Boc protecting group in (2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in multi-step synthetic processes.

Properties

IUPAC Name

4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFCKAANOBELKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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